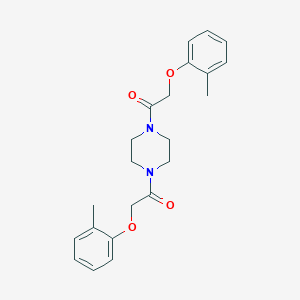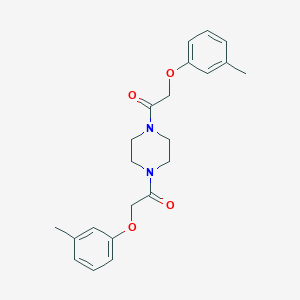![molecular formula C26H26N4O4 B324752 N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE](/img/structure/B324752.png)
N1,N4-BIS[4-(N-METHYLACETAMIDO)PHENYL]BENZENE-1,4-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is a research compound with the molecular formula C26H26N4O4 and a molecular weight of 458.5 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide typically involves the reaction of terephthaloyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis{4-[methylamino]phenyl}terephthalamide
- N,N’-bis{4-[ethylamino]phenyl}terephthalamide
- N,N’-bis{4-[propylamino]phenyl}terephthalamide
Uniqueness
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide is unique due to the presence of acetyl groups on the nitrogen atoms, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-[acetyl(methyl)amino]phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17(31)29(3)23-13-9-21(10-14-23)27-25(33)19-5-7-20(8-6-19)26(34)28-22-11-15-24(16-12-22)30(4)18(2)32/h5-16H,1-4H3,(H,27,33)(H,28,34) |
InChI Key |
BBBMFEBJPLPLLF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B324673.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324677.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B324680.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324682.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324683.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B324686.png)
![N-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B324687.png)
![4-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B324691.png)
![4-{[(4-chloroanilino)carbonyl]amino}-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B324693.png)
![N-(4-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B324695.png)
![2-bromo-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B324696.png)
